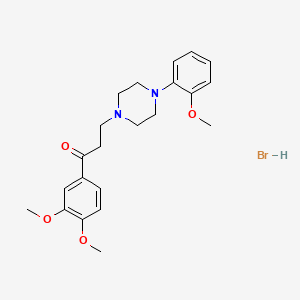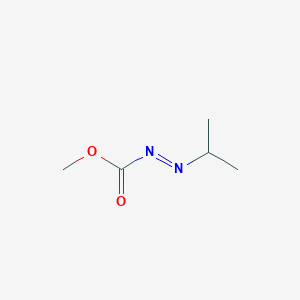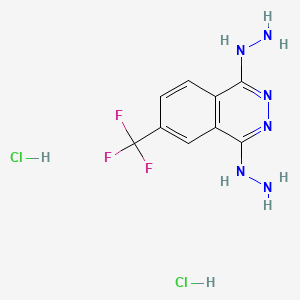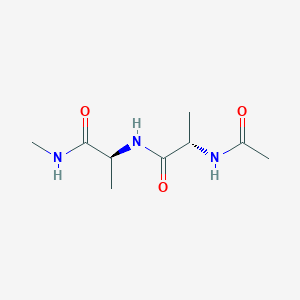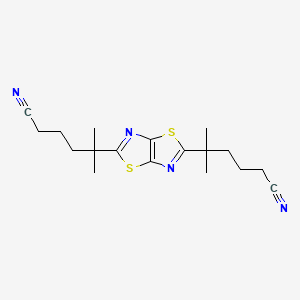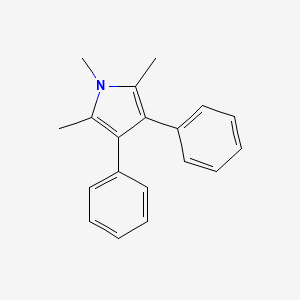
1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and two phenyl groups attached to the pyrrole ring, making it a highly substituted derivative.
准备方法
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole can be synthesized through various chemical reactions. One common method involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another approach involves the reaction of 2,5-hexanedione with methylamine in an aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
科学研究应用
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The phenyl groups at the 2,5-positions extend the molecular conjugation and lock the conformation, while the phenyl groups at the 3,4-positions with a twisted conformation prevent close packing and are helpful for aggregated emission . This unique structure allows the compound to exhibit specific chemical and biological activities.
相似化合物的比较
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole: A simpler derivative with three methyl groups and no phenyl groups.
3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Contains an ethyl group in addition to three methyl groups.
3,5-Diphenyl-1H-pyrazole: A related compound with a pyrazole ring and two phenyl groups.
Uniqueness
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is unique due to its highly substituted structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
23894-46-4 |
|---|---|
分子式 |
C19H19N |
分子量 |
261.4 g/mol |
IUPAC 名称 |
1,2,5-trimethyl-3,4-diphenylpyrrole |
InChI |
InChI=1S/C19H19N/c1-14-18(16-10-6-4-7-11-16)19(15(2)20(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3 |
InChI 键 |
PSXVQINDYGDWCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)

![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
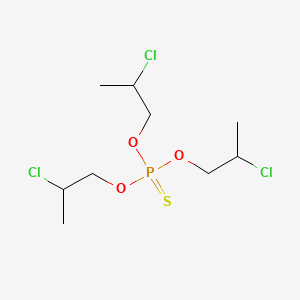
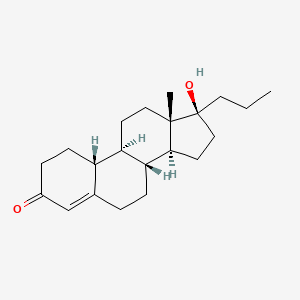
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
